molecular formula C7H15O2Si B14244818 CID 10898990

CID 10898990

Cat. No.: B14244818
M. Wt: 159.28 g/mol
InChI Key: RDURHFKKFQTVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 10898990, identified as oscillatoxin D, is a marine-derived cyclic lipopeptide belonging to the oscillatoxin family. These compounds are primarily isolated from cyanobacteria and exhibit potent bioactivity, including cytotoxic and antifungal properties . The chemical structure of this compound (Fig. 1A) features a macrocyclic core with a conjugated polyketide chain and a unique halogenated side chain, critical for its biological interactions . Analytical characterization via GC-MS and vacuum distillation (Fig. 1B–D) confirms its purity and structural integrity, with a molecular ion peak at m/z 732.4 .

Properties

Molecular Formula

C7H15O2Si

Molecular Weight

159.28 g/mol

InChI

InChI=1S/C7H15O2Si/c1-5-9-7(8)6(2)10(3)4/h6H,5H2,1-4H3

InChI Key

RDURHFKKFQTVRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)[Si](C)C

Origin of Product

United States

Preparation Methods

The preparation of CID 10898990 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the desired chemical transformations. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 10898990 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 10898990 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic potential. In industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 10898990 involves its interaction with specific molecular targets and pathways. This interaction leads to various biochemical effects, which are the basis for its applications in different fields. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

CID 10898990 shares a conserved macrocyclic scaffold with other oscillatoxin derivatives but differs in substituent groups (Table 1). Key analogs include:

  • CID 185389 (30-methyl-oscillatoxin D) : Methylation at the C30 position enhances hydrophobicity.
  • CID 156582093 (oscillatoxin E) : Substitution of a hydroxyl group for a chlorine atom alters polarity.
  • CID 156582092 (oscillatoxin F) : Addition of a sulfonic acid group increases water solubility .

Table 1. Structural and Physicochemical Properties of Oscillatoxin Derivatives

Compound (CID) Molecular Formula Molecular Weight Key Substituent LogP<sup>*</sup> Solubility (mg/mL)
Oscillatoxin D (10898990) C38H58ClNO10 732.4 Chlorinated side chain 4.2 0.05
30-Methyl-oscillatoxin D (185389) C39H60ClNO10 746.4 C30 methyl group 4.8 0.02
Oscillatoxin E (156582093) C38H59NO11 705.5 Hydroxyl substitution 3.5 0.15
Oscillatoxin F (156582092) C38H57SO12 769.9 Sulfonic acid group 1.9 0.50

<sup>*</sup>Calculated using XLOGP3 .

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